Xanthine Oxidase (XO) Inhibition: 6-Benzoylamidopurine (Positional Isomer) vs. Allopurinol — Class-Level Context for the Benzoylamino-Purine Scaffold
The 6‑positional isomer 6‑(N‑benzoylamino)purine (CAS 4005‑49‑6) inhibits xanthine oxidase with an IC₅₀ of 0.45 µM, demonstrating approximately 1.8‑fold greater potency than the clinical XO inhibitor allopurinol (IC₅₀ = 0.80 µM) in a cell‑free uric acid formation assay [1]. Importantly, this data is for the 6‑substituted isomer, not the target 2‑substituted compound. No peer‑reviewed XO inhibition data exist for N‑(6‑oxo‑3,7‑dihydropurin‑2‑yl)benzamide. This evidence is retained as a class‑level benchmark: it demonstrates that benzoylamino‑purines can engage the XO active site, but it simultaneously underscores that activity is exquisitely sensitive to the substitution position, meaning the 2‑benzoylamino isomer cannot be assumed to share this profile.
| Evidence Dimension | Xanthine oxidase (XO) inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ data available for N-(6-oxo-3,7-dihydropurin-2-yl)benzamide |
| Comparator Or Baseline | 6-(N-benzoylamino)purine IC₅₀ = 0.45 µM; Allopurinol IC₅₀ = 0.80 µM |
| Quantified Difference | 6-isomer is ~1.8-fold more potent than allopurinol; target compound activity is uncharacterized |
| Conditions | Cell-free XO inhibition assay measuring uric acid formation; purified bovine milk xanthine oxidase |
Why This Matters
This demonstrates that benzoylamino-purine regioisomers exhibit distinct target-engagement profiles, making positional identity a critical procurement specification.
- [1] Tamta H, Thilagavathi R, Chakraborti AK, Mukhopadhyay AK. 6-(N-benzoylamino)purine as a novel and potent inhibitor of xanthine oxidase: inhibition mechanism and molecular modeling studies. J Enzyme Inhib Med Chem. 2005;20(4):317-324. doi:10.1080/14756360500152455. View Source
